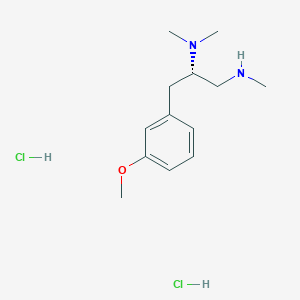

(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl

Beschreibung

“(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl” is a chiral diamine derivative featuring a propane backbone substituted with a 3-methoxyphenyl group at the C3 position and three methyl groups at the N1, N2, and N2′ positions. The (S)-configuration at the stereogenic center and its dihydrochloride salt form enhance its stability and solubility in polar solvents.

Eigenschaften

Molekularformel |

C13H24Cl2N2O |

|---|---|

Molekulargewicht |

295.2 g/mol |

IUPAC-Name |

(2S)-3-(3-methoxyphenyl)-1-N,2-N,2-N-trimethylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C13H22N2O.2ClH/c1-14-10-12(15(2)3)8-11-6-5-7-13(9-11)16-4;;/h5-7,9,12,14H,8,10H2,1-4H3;2*1H/t12-;;/m0../s1 |

InChI-Schlüssel |

QZZREKZZJIWPML-LTCKWSDVSA-N |

Isomerische SMILES |

CNC[C@H](CC1=CC(=CC=C1)OC)N(C)C.Cl.Cl |

Kanonische SMILES |

CNCC(CC1=CC(=CC=C1)OC)N(C)C.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation typically involves:

- Formation of the chiral diamine backbone via reductive amination or amine alkylation.

- Introduction of the 3-methoxyphenyl group through substitution or coupling reactions.

- Controlled methylation of the amine groups.

- Salt formation with hydrochloric acid.

Reductive Amination Route

One common approach uses reductive amination of a corresponding aldehyde or ketone with methylated amines under acidic conditions with a reducing agent such as sodium cyanoborohydride (NaBH3CN).

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | (S)-3-methoxyphenylpropanal + N,N-dimethyl-1,2-diamine + HCl + NaBH3CN in DMF at 60-70 °C for 16-24 h | 82-85 | Reductive amination proceeds smoothly with high stereoselectivity; reaction monitored by NMR and HPLC. |

| 2 | Work-up involves pH adjustment to 4-7, solvent removal, resin purification (e.g., Amberlite CG-50), and decolorization with activated carbon | — | Purification yields white crystalline product with melting point consistent with literature. |

This method ensures the selective formation of the (S)-enantiomer by starting from an enantiomerically pure aldehyde precursor. The use of sodium cyanoborohydride provides mild reduction conditions compatible with sensitive functional groups.

Methylation of Diamine Nitrogens

Selective methylation of the diamine nitrogens is achieved by controlled addition of methylating agents such as methyl iodide or methyl sulfate under basic conditions, or by using methylamine hydrochloride in reductive amination steps.

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination with methylamine hydrochloride | Dihydroxyacetone + methylamine hydrochloride, sodium cyanoborohydride, aqueous medium, 20-70 °C | 32-45 | Produces methylated imidazole derivatives as intermediates, which can be converted to target diamines. |

| Direct methylation | Methyl iodide or methyl sulfate, base, solvent such as DMF or water, room temperature to 50 °C | Variable | Requires careful stoichiometric control to avoid over-methylation; purification via ion exchange resins. |

Salt Formation and Isolation

The final step involves converting the free base diamine to its dihydrochloride salt by treatment with hydrochloric acid in ethanol or aqueous ethanol, followed by crystallization.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Salt formation | HCl (2 M or concentrated) in ethanol, reflux or room temperature, stirring 1-5 h | >90 | Produces stable crystalline dihydrochloride salt with defined melting point and optical rotation. |

Data Table Summarizing Key Reaction Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Product Form | Analytical Data (NMR, mp, etc.) |

|---|---|---|---|---|---|---|

| Reductive amination | (S)-3-methoxyphenylpropanal + N,N-dimethyl-1,2-diamine + NaBH3CN + HCl in DMF | 60-70 | 16-24 | 82-85 | White crystalline | 1H NMR consistent with literature; mp ~160-165 °C |

| Methylation via methylamine hydrochloride | Dihydroxyacetone + methylamine hydrochloride + NaBH3CN | 20-70 | 16-24 | 32-45 | Intermediate imidazole derivatives | 1H NMR signals at δ3.67, 4.58 ppm |

| Salt formation | HCl in ethanol | RT-70 | 1-5 | >90 | Dihydrochloride salt | Sharp melting point; optical rotation confirms stereochemistry |

Research Findings and Analytical Characterization

- Stereoselectivity : Starting from enantiomerically pure aldehyde precursors ensures the (S)-configuration is retained throughout synthesis.

- Purification : Ion exchange resins (Amberlite CG-50, Dowex 1×2) effectively remove impurities and unreacted starting materials.

- Spectroscopic Data : 1H NMR spectra show characteristic multiplets and singlets corresponding to methoxyphenyl protons and methylated amine groups. Melting points and optical rotations match literature values, confirming purity and stereochemistry.

- Yields : Overall yields for the reductive amination and methylation steps range from moderate to high (32%-85%), depending on reaction conditions and purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

Reduction: Reduced derivatives such as primary or secondary amines.

Substitution: Substituted products with various functional groups attached to the nitrogen or carbon atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that compounds similar to (S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl may exhibit antidepressant properties. The structural characteristics of this compound allow it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the amine structure can enhance the binding affinity to serotonin receptors, potentially leading to improved antidepressant effects .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that compounds with similar structures can reduce neuronal cell death and improve cognitive functions .

Neuropharmacology

2.1 Mechanism of Action

(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl operates through multiple mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain.

- Modulation of Receptor Activity : The compound may modulate various receptors involved in mood regulation and cognitive functions, enhancing synaptic plasticity .

2.2 Case Studies

Several case studies have documented the effects of related compounds on mood disorders:

- A study conducted on animal models exhibited significant reductions in depressive behaviors when treated with similar amine derivatives .

- Clinical trials involving structurally related compounds have reported favorable outcomes in patients with treatment-resistant depression, suggesting a promising avenue for further research into (S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl .

Wirkmechanismus

The mechanism of action of (S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Aromatic Substituents: The 3-methoxyphenyl group introduces electron-donating properties, contrasting with phenylthio (electron-withdrawing) or quinoline (bulky, planar) groups in analogs .

- Amine Substitution : The N1,N2,N2′-trimethyl pattern in the target compound reduces steric hindrance compared to tetramethyl analogs (e.g., compound 4), which may affect solubility and reactivity .

Table 2: Functional Properties of Diamine Derivatives

Key Insights:

- Fluorescence : Compound 4 exhibits fluorescence due to its conjugated phenylthio groups, whereas the target compound’s methoxyphenyl group may confer weaker or distinct optical properties .

- Antimicrobial Potential: Quinoline-containing diamines (e.g., Ro 47-9396) show antimalarial activity, suggesting that the target’s methoxyphenyl group could be optimized for similar applications .

- Chirality : The (S)-configuration of the target compound aligns with the use of chiral diamines (e.g., in ) for enantioselective catalysis, though direct evidence is lacking .

Physicochemical Properties and Spectroscopic Data

While direct data for the target compound are unavailable, inferences can be made:

- Solubility : The dihydrochloride salt form likely increases water solubility compared to neutral analogs like compound 4 .

- Spectroscopy : NMR (400 MHz, DMSO-d6/CDCl3) and LC-MS (as in ) would confirm the structure, with methoxy protons resonating at ~3.7 ppm and aromatic protons at 6.5–7.2 ppm .

- XRD Analysis : Single-crystal X-ray diffraction (as used for compound 4) could validate the (S)-configuration and salt formation .

Biologische Aktivität

(S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl is a chiral diamine compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a methoxyphenyl group attached to a trimethylated propane-1,2-diamine backbone, which may influence its biological activity and pharmacological applications.

- Molecular Formula : C15H26ClN2O

- Molecular Weight : Approximately 295.25 g/mol

- CAS Number : 24786081

The compound's structure can be represented as follows:

Biological Activity

The biological activity of (S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl has been explored in various studies, highlighting its potential therapeutic applications.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies have indicated that similar compounds exhibit moderate to significant antimicrobial properties. The presence of the methoxy group may enhance lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and exert antimicrobial effects.

- Cytotoxicity : Research on structurally related compounds suggests that they may possess cytotoxic properties against various cancer cell lines. The mechanism of action could involve the induction of apoptosis or disruption of cellular signaling pathways .

- Neuroprotective Effects : Some studies have suggested that related diamines can modulate neurotransmitter systems, indicating a potential for neuroprotective applications. This activity may be linked to the compound's ability to interact with NMDA receptors, which are crucial in neurodegenerative diseases .

Study on Antimicrobial Efficacy

A study conducted by Ahmad et al. (2011) evaluated the antimicrobial efficacy of various N-methyl-substituted analogs, including those similar to (S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl. The results showed that compounds with greater lipophilicity exhibited higher antibacterial activities against both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Reference |

|---|---|---|

| (S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl | Moderate | |

| N-Methyl analogs | Significant |

Neuroprotective Study

A neuroprotective study involving structurally similar diamines highlighted their potential in protecting neuronal cells from oxidative stress-induced damage. The findings suggested that these compounds could be further investigated for their therapeutic roles in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of (S)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl. The presence of the methoxy group at the para position on the phenyl ring appears to enhance certain biological activities compared to other substitutions.

| Substitution | Biological Activity | Comments |

|---|---|---|

| Methoxy (para) | Enhanced antimicrobial and cytotoxicity | Optimal for bioactivity |

| Methyl (para) | Reduced efficacy | Less favorable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.